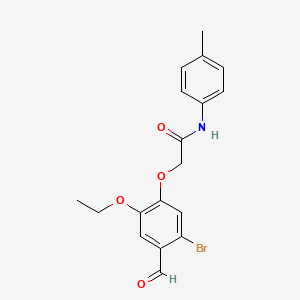

2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide

Description

2-(5-Bromo-2-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide is a phenoxy acetamide derivative characterized by a brominated, ethoxy-substituted aromatic ring with a formyl group at the 4-position. The acetamide moiety is linked to a 4-methylphenyl group. This compound shares structural motifs with pharmacologically active acetamides, such as anticancer agents (e.g., ) and formyl peptide receptor (FPR) agonists (e.g., ).

Properties

IUPAC Name |

2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18BrNO4/c1-3-23-16-8-13(10-21)15(19)9-17(16)24-11-18(22)20-14-6-4-12(2)5-7-14/h4-10H,3,11H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDWGBJRVDJBVKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)C=O)Br)OCC(=O)NC2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide typically involves multiple steps, starting with the bromination of 2-ethoxy-4-hydroxybenzaldehyde to introduce the bromo group. Subsequent steps include the formation of the ethoxy group and the introduction of the formyl group. The final step involves the acylation of the phenol derivative with N-(4-methylphenyl)acetamide under specific reaction conditions, such as the use of a suitable catalyst and controlled temperature.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis processes could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The formyl group can be oxidized to a carboxylic acid.

Reduction: : The bromo group can be reduced to a hydrogen atom.

Substitution: : The ethoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

Oxidation: : 2-(5-bromo-2-ethoxy-4-carboxyphenoxy)-N-(4-methylphenyl)acetamide

Reduction: : 2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)ethanamine

Substitution: : The specific product would depend on the substituting group.

Scientific Research Applications

Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

Biology: : It may serve as a probe or inhibitor in biochemical studies.

Medicine: : Its derivatives could be explored for pharmaceutical applications, such as drug design and development.

Industry: : It could be used in the production of advanced materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which 2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets, such as enzymes or receptors, to produce a therapeutic effect. The exact pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenoxy Ring

Halogen and Alkoxy Groups

- 2-(5-Chloro-2-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide (): Replacing bromine with chlorine reduces molecular mass (361.82 g/mol vs. The 2-phenylethyl amide group may enhance lipophilicity compared to the 4-methylphenyl group .

- The molecular mass (392.24 g/mol) is comparable to the target compound .

- N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide (): Incorporates a pyridazinone ring instead of a formylphenoxy group. This compound acts as a specific FPR2 agonist, suggesting brominated acetamides may target inflammatory pathways .

Formyl Group Modifications

- 2-(4-Formyl-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide (): The nitro group on the phenyl ring introduces strong electron-withdrawing effects, which may influence reactivity and stability compared to the 4-methylphenyl group .

Amide Group Variations

- 2-(5-Bromo-2-ethoxy-4-formylphenoxy)-N-cyclohexylacetamide (): Replacing 4-methylphenyl with cyclohexyl enhances steric bulk and hydrophobicity. The molecular mass (384.26 g/mol) is lower than the target compound due to the absence of an aromatic ring .

- N-(4-Methylphenyl)-2-(4-oxopyrrolo[1,2-a]quinoxalin-5(4H)-yl)acetamide (): Incorporates a quinoxaline ring, diverging from the phenoxy backbone. This structural complexity may confer unique optical or electronic properties .

Pharmacological Activity Trends

- Anticancer Activity (): Analogs like N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (Compound 38) showed potent activity against HCT-116, MCF-7, and PC-3 cancer cell lines. The presence of sulfonyl and heterocyclic groups in these compounds contrasts with the target’s formylphenoxy group, suggesting divergent mechanisms .

- The target compound’s bromo and formyl groups may similarly modulate FPR signaling .

Table 1: Key Properties of Selected Analogs

Biological Activity

2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide, with the CAS number 834914-05-5, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

- Molecular Formula : C18H18BrNO4

- Molar Mass : 392.24 g/mol

- Structural Characteristics : The compound features a brominated phenoxy group and an acetamide moiety, which are significant for its biological interactions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of various acetamide derivatives, including those structurally related to this compound. Notably, compounds with similar structures have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Activity

A study examined the antibacterial efficacy of synthesized derivatives against several bacterial strains. The findings indicated that compounds structurally related to this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics such as levofloxacin. For example:

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| 2b | E. coli | < 10 |

| 2c | S. aureus | < 15 |

| 2i | S. typhi | < 20 |

These results suggest that the presence of the bromine atom and the ethoxy group may enhance the compound's interaction with bacterial targets, leading to increased potency.

Anticancer Activity

In addition to antimicrobial effects, derivatives of this compound have been investigated for their anticancer properties. Research indicates that certain structural modifications can lead to enhanced cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assay

A series of acetamide derivatives were tested for cytotoxicity against human tumor cell lines using MTT assays. The results showed that:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 2b | MCF-7 (breast) | 25 |

| 2c | A549 (lung) | 30 |

| 2i | HeLa (cervical) | 20 |

These findings indicate that modifications in the phenolic structure can significantly influence the anticancer activity of these compounds.

The mechanism by which this compound exerts its biological effects is believed to involve multiple pathways:

- Inhibition of Enzymatic Activity : The formyl group can interact with nucleophilic sites on enzymes, potentially leading to inhibition.

- Disruption of Biofilm Formation : Some derivatives have shown promising results in inhibiting biofilm formation in bacterial cultures, which is crucial for combating chronic infections.

- Induction of Apoptosis in Cancer Cells : Certain structural features may trigger apoptotic pathways in cancer cells, leading to cell death.

Q & A

Q. What are the recommended methods for synthesizing 2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide with high yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the condensation of brominated phenolic intermediates with appropriate acetamide precursors. Key steps include:

- Intermediate Formation : React 5-bromo-2-ethoxy-4-formylphenol with chloroacetyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to form the phenoxyacetate intermediate.

- Amide Coupling : Use coupling agents like HATU or DCC to react the intermediate with 4-methylaniline, ensuring anhydrous conditions and inert atmosphere (N₂/Ar) to prevent hydrolysis .

- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve ≥95% purity. Monitor reaction progress via TLC and HPLC .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm structural integrity, with diagnostic peaks for the bromo group (~δ 7.5–8.0 ppm for aromatic protons) and formyl group (δ ~9.8–10.0 ppm) .

- X-ray Crystallography : Single-crystal X-ray diffraction resolves molecular geometry and intermolecular interactions (e.g., hydrogen bonding between amide groups). Crystallize the compound in slow-evaporation solvents like dichloromethane/hexane .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z = 420.02 [M+H]⁺) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .

- First Aid : In case of skin contact, wash immediately with soap/water. For eye exposure, rinse with water for ≥15 minutes. Seek medical attention if irritation persists .

- Storage : Store in airtight containers at 2–8°C, away from light and moisture. Label containers with hazard warnings (e.g., "Irritant") .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and computational modeling results for this compound?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR chemical shifts with density functional theory (DFT)-calculated shifts (e.g., B3LYP/6-31G* basis set). Discrepancies >0.5 ppm may indicate conformational flexibility or crystal-packing effects .

- Dynamic NMR : Perform variable-temperature NMR to detect rotameric equilibria in the acetamide group, which can cause peak splitting .

- Crystallographic Refinement : Re-examine X-ray data for disorder or alternative conformations in the phenoxy moiety .

Q. What strategies are recommended for impurity profiling and quantification during synthesis?

- Methodological Answer :

- HPLC Analysis : Use a C18 column (mobile phase: acetonitrile/0.1% trifluoroacetic acid) with UV detection at 254 nm. Identify impurities (e.g., unreacted intermediates) by retention time matching against reference standards .

- Thresholds : Follow ICH guidelines—report impurities ≥0.1%, identify ≥0.5%, and control ≥1.0%. Use mass spectrometry for structural elucidation of unknown peaks .

- Process Optimization : Adjust reaction stoichiometry (e.g., excess 4-methylaniline) and purification steps to minimize by-products like brominated side-products .

Q. What experimental approaches are used to study the compound's interactions with biological targets?

- Methodological Answer :

- Enzyme Inhibition Assays : Conduct kinetic assays (e.g., fluorometric or colorimetric readouts) to measure IC₅₀ values against target enzymes (e.g., kinases or proteases). Use positive controls (e.g., staurosporine) and validate with dose-response curves .

- Protein-Ligand Docking : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes. Compare with crystallographic data from homologous proteins .

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to assess affinity (KD) for receptors like GPCRs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.